

A Comparative Spectroscopic Analysis of 2,5-Dimethyl-3-hexanone and Its Isomers

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanone

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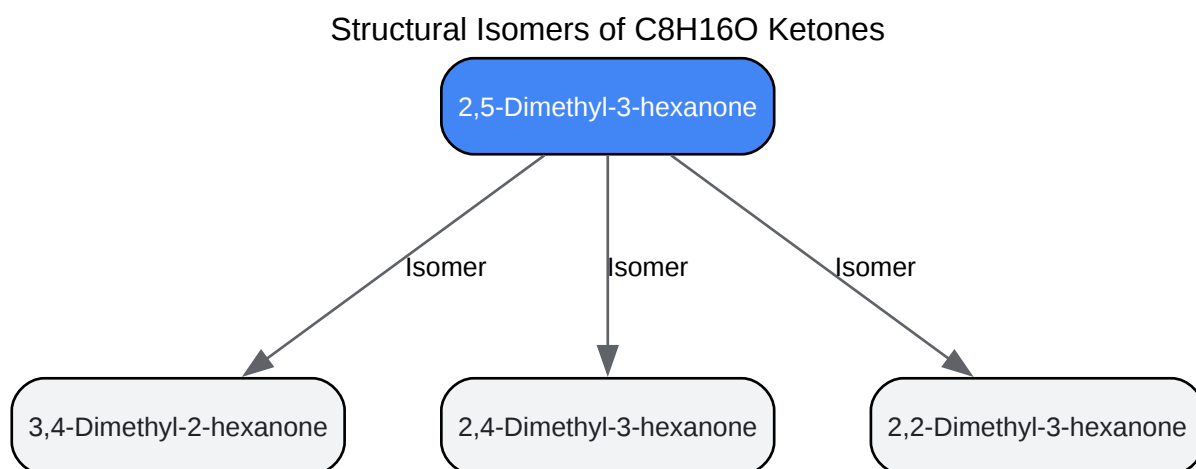
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This guide provides a detailed spectroscopic comparison of **2,5-Dimethyl-3-hexanone** and its structural isomers: 3,4-Dimethyl-2-hexanone, 2,4-Dimethyl-3-hexanone, and 2,2-Dimethyl-3-hexanone. The information presented is based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for the identification and differentiation of these isomeric ketones.

Structural Isomers Under Comparison

The following diagram illustrates the structural relationships between **2,5-Dimethyl-3-hexanone** and the isomers discussed in this guide.



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Caption: Structural relationship of the compared isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,5-Dimethyl-3-hexanone** and its isomers.

¹H NMR Spectral Data

Compound	Chemical Shift (δ) ppm, Multiplicity, (Integration)
2,5-Dimethyl-3-hexanone	2.68 (septet, 1H), 2.41 (d, 2H), 2.07 (septet, 1H), 1.08 (d, 6H), 0.90 (d, 6H)
3,4-Dimethyl-2-hexanone	2.5-2.2 (m, 2H), 2.13 (s, 3H), 1.5-1.3 (m, 2H), 1.05 (d, 3H), 0.88 (t, 3H), 0.84 (d, 3H)
2,4-Dimethyl-3-hexanone	2.6-2.4 (m, 2H), 1.6-1.4 (m, 2H), 1.07 (d, 6H), 0.89 (t, 3H), 0.87 (d, 3H)
2,2-Dimethyl-3-hexanone	2.43 (t, 2H), 1.54 (sextet, 2H), 1.13 (s, 9H), 0.89 (t, 3H)

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm
2,5-Dimethyl-3-hexanone ^[1]	215.9, 51.5, 41.6, 24.6, 22.5, 18.2
3,4-Dimethyl-2-hexanone	212.9, 51.8, 41.2, 28.9, 24.9, 16.5, 15.1, 11.7
2,4-Dimethyl-3-hexanone ^[2]	217.9, 46.1, 40.5, 25.8, 18.2, 16.0, 11.8
2,2-Dimethyl-3-hexanone ^[3]	215.2, 44.5, 36.5, 26.2, 17.8, 13.9

IR Spectral Data

Compound	C=O Stretching Frequency (cm ⁻¹)
2,5-Dimethyl-3-hexanone[4][5]	~1715
3,4-Dimethyl-2-hexanone	~1715
2,4-Dimethyl-3-hexanone[6]	~1715
2,2-Dimethyl-3-hexanone	~1715

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,5-Dimethyl-3-hexanone[7][8]	128	85, 71, 57, 43
3,4-Dimethyl-2-hexanone[9]	128	99, 85, 72, 57, 43
2,4-Dimethyl-3-hexanone[2] [10]	128	99, 71, 57, 43
2,2-Dimethyl-3-hexanone[11] [12]	128	85, 57, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of liquid ketone samples is as follows:

- **Sample Preparation:** A sample of the ketone (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:**
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A standard pulse program is used.
 - For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a liquid ketone is:

- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental absorptions.
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder.
- **Data Acquisition:** The IR spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

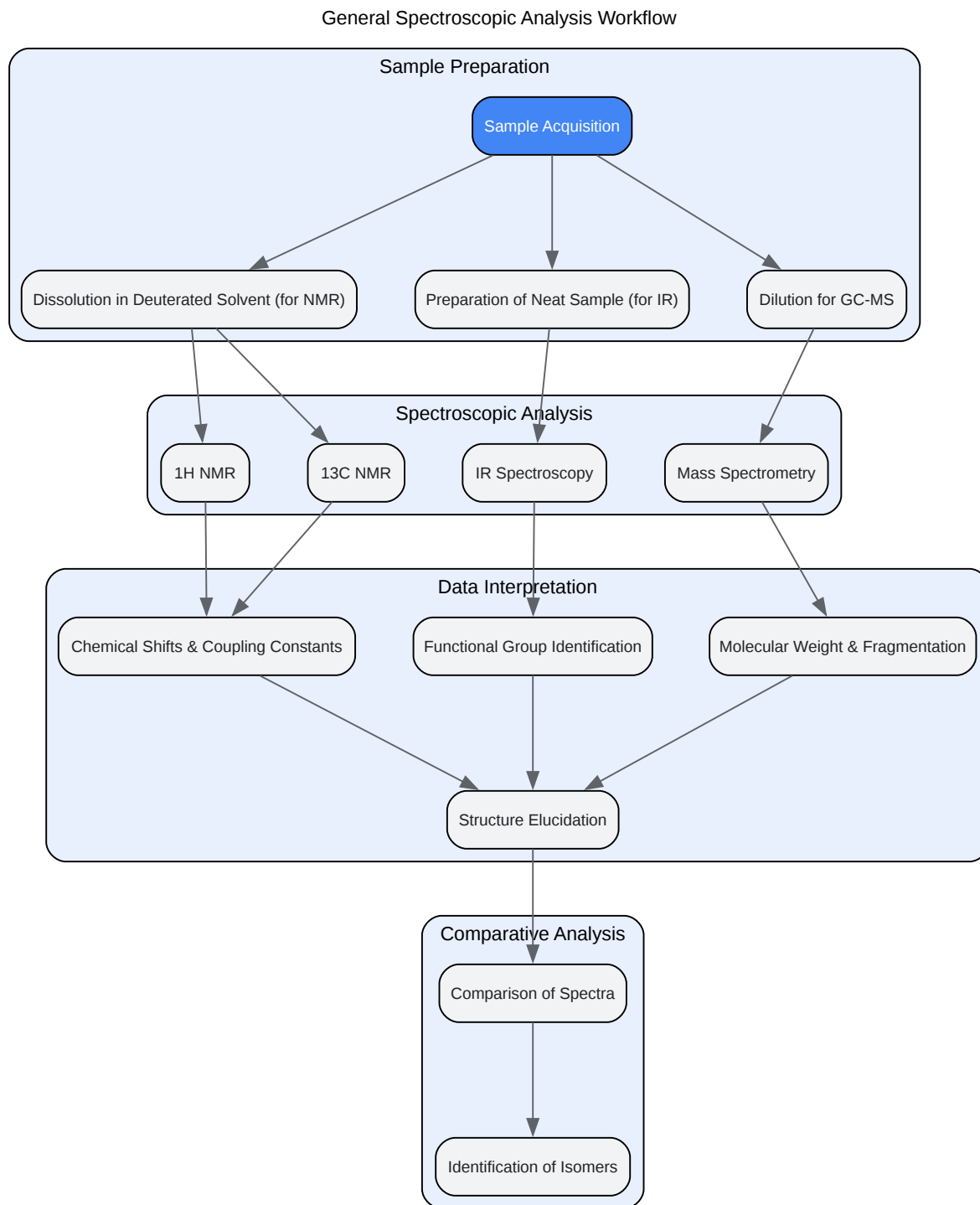
A typical procedure for the analysis of a ketone by Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), is as follows:

- **Sample Introduction:** The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer.

- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and form a molecular ion (M^+).
- **Fragmentation:** The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic comparison of the isomeric ketones.



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Caption: Workflow for spectroscopic analysis and comparison.

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